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Compound of Interest

Compound Name: Verubecestat

Cat. No.: B560084

Anwendungs- und Protokollhinweise zur Synthese und Aufreinigung von Verubecestat
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einfihrung: Verubecestat (MK-8931) ist ein potenter Inhibitor des Beta-Sekretase-1-Enzyms
(BACEL), der fur die Behandlung der Alzheimer-Krankheit entwickelt wurde.[1][2][3] Die
Synthese dieses komplexen Molekiils, das ein stereogenes quartares Zentrum und einen
Iminothiadiazin-Dioxid-Kern enthalt, stellt eine erhebliche chemische Herausforderung dar.[4]
[5] In diesen Hinweisen wird eine detaillierte Beschreibung der Herstellungsroute der zweiten
Generation gegeben, die fur eine effiziente und skalierbare Produktion von Verubecestat
optimiert wurde. Die wichtigsten Merkmale dieser Synthese sind eine diastereoselektive
Mannich-artige Addition, die unter kontinuierlichen Flie3bedingungen durchgefihrt wird, eine
Kupfer-katalysierte C-N-Kupplung und eine spate Guanidinylierung zur Bildung des
heterozyklischen Kerns.[1][2][4]

Syntheseweg von Verubecestat

Der nachstehende Syntheseweg der zweiten Generation wurde fur die Herstellung im grof3en
Mal3stab entwickelt und verbessert die Effizienz im Vergleich zu friiheren Routen.[1][2]
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Abbildung 1: Schematische Darstellung des Synthesewegs der zweiten Generation fur

Verubecestat.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die quantitativen Daten fur die Schlisselschritte der Verubecestat-

Synthese zusammen.

Schliissere
. . agenzien/- Reinheit/Ver
Schritt Reaktion . Ausbeute L Quelle(n)
bedingunge héltnis
n
Mannich-
_ _ 89-90%
artige HexLi, THF,
1 - (Assay- DR =92:8 [5]
Addition -20 °C
Ausbeute)
(Fluss)
Mannich-
1 artige HexLi, THF, £ 73% (Assay- Nicht 5176]
Addition -65 °C Ausbeute) spezifiziert
(Batch)
Cu- o
) Cul, K2COs3, 85% (isolierte  >99%
2 katalysierte [5]
T 100 °C Ausbeute) Umsatz
Amidation
PMB- MsOH, Nicht
3 99% o [5]
Entschitzung  AcOH, 60 °C spezifiziert
Guanidinylier )
O CNBr, Nicht
4 ung/Zyklisieru 90% o [5]
NaHCOs spezifiziert
ng
Finale Isopropylalko
5 o 95% DR >99.8:0.2 [7]
Kristallisation ~ hol/Wasser
Gesamtsynth
Gesamt - ~61% - [5]
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DR = Diastereomeres Verhaltnis

Detaillierte experimentelle Protokolle
Schritt 1: Mannich-artige Addition liber kontinuierlichen
Fluss (Herstellung von Addukt E)

Dieses Protokoll beschreibt das optimierte kontinuierliche FlielRverfahren, das die kryogenen
Bedingungen des Batch-Verfahrens vermeidet.[5][6]

Materialien:

Sulfonamid A

Enantioreines Sulfinimid C

Hexyllithium (HexLi) in Hexanen

Tetrahydrofuran (THF)

Kontinuierliches FlieRreaktorsystem mit statischem Mischer

Protokoll:

Bereiten Sie eine Lésung von Sulfonamid A in THF vor.
o Bereiten Sie eine separate Losung von Sulfinimid C in THF vor.
o Kihlen Sie das FlieRreaktorsystem auf -20 °C.

e Flhren Sie die Sulfonamid-A-L6sung und eine stéchiometrische Menge Hexyllithium
gleichzeitig in einen T-Mischer, um das Lithiumreagenz B in situ zu erzeugen.

o Leiten Sie den Strom des Reagenzes B und die Lésung von Sulfinimid C sofort in einen
statischen Mischer innerhalb des auf -20 °C gekuhlten Reaktorsystems.

» Die optimierte Verweilzeit im Reaktor ermoglicht die vollstandige Umsetzung.
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e Die aus dem Reaktor austretende Produktlésung wird mit einer wassrigen Saure (z. B.
wassrige HCI) gequencht, um das Sulfinyl-Schutzgruppe zu entfernen und das rohe Addukt
E zu ergeben.

o Die Assay-Ausbeute des Addukts E liegt typischerweise bei 89-90 %.[5]

Schritt 2: Kupfer-katalysierte Amidation (Herstellung von
Kupplungsprodukt H)

Materialien:

e Addukt E (aus Schritt 1)

5-Fluoropicolinamid (F)

Kupfer(l)-iodid (Cul)

Diamin-Ligand (G)

Kaliumcarbonat (K2CO3)

Toluol (PhMe) und Wasser

Protokoll:

Geben Sie Addukt E, 5-Fluoropicolinamid (F), Cul, den Diamin-Liganden (G) und
Kaliumcarbonat in einen geeigneten Reaktor.

e Fugen Sie eine Mischung aus Toluol und Wasser als Losungsmittel hinzu.
e Erhitzen Sie die Mischung unter Ruhren auf 100 °C.

« Uberwachen Sie den Reaktionsfortschritt mittels HPLC bis zum vollstandigen Verbrauch von
Addukt E.

e Nach Abschluss der Reaktion kiihlen Sie die Mischung ab und trennen Sie die organische
und die wassrige Phase.
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o Extrahieren Sie die wassrige Phase mit Toluol.

» Vereinigen Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie Uber
Natriumsulfat und konzentrieren Sie sie im Vakuum, um das rohe Kupplungsprodukt H zu
erhalten.

e Die isolierte Ausbeute betragt typischerweise 85 %.[5]

Schritt 3 & 4: PMB-Entschiitzung und
Guanidinylierung/Zyklisierung

Materialien:

o Kupplungsprodukt H

o Methansulfonsédure (MsOH)
o Essigsaure (AcOH)

o Cyanogenbromid (CNBr)

e Natriumbicarbonat (NaHCO3)

e 2-Methyltetrahydrofuran (2-MeTHF)

p-Toluolsulfonsaure (TsOH)

Protokoll (Entschitzung):

o Losen Sie das Kupplungsprodukt H in Essigsaure.

e Fugen Sie Methansulfonséure hinzu und erhitzen Sie die Mischung auf 60 °C.

e Nach Abschluss der Reaktion neutralisieren Sie die Saure und extrahieren das entschitzte
Amin |. Die Ausbeute ist nahezu quantitativ.[5]

Protokoll (Guanidinylierung & Zyklisierung):
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e Losen Sie das Amin | in einer Mischung aus 2-MeTHF und Wasser.

o Flgen Sie Natriumbicarbonat gefolgt von Cyanogenbromid hinzu und erhitzen Sie die
Reaktion auf 45 °C.

e Nach der Bildung des Cyanamid-Zwischenprodukts fliigen Sie wassriges NaOH hinzu, um
die Zyklisierung zum Iminothiadiazin-Dioxid-Kern zu induzieren.

e Sauern Sie die Mischung mit TSOH an, um das Tosylatsalz J zu fallen, das mit einer
Ausbeute von 90 % isoliert wird.[5]

Aufreinigungsprotokolle

Die wichtigste Aufreinigungsmethode, die in der Synthese der zweiten Generation beschrieben
wird, ist die Kristallisation zur Anreicherung des gewlnschten Diastereomers.

Diastereomere Anreicherung durch Kristallisation

Dieses Protokoll beschreibt die Aufreinigung des Kupplungsprodukts H, um das diastereomere
Verhaltnis von 92:8 auf >99.8:0.2 zu verbessern.[7]
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Abbildung 2: Arbeitsablauf der diastereomeren Anreicherung durch Kristallisation.
Materialien:
e Rohes Kupplungsprodukt H (DR = 92:8)

 Isopropylalkohol (IPA)
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o Deionisiertes Wasser
Protokoll:

o Losen Sie das rohe Kupplungsprodukt H in einer Mischung aus Isopropylalkohol und Wasser
bei erhOhter Temperatur, bis eine klare Losung entsteht.

o Kihlen Sie die Losung langsam und kontrolliert ab, um die Kristallisation des gewinschten
Diastereomers einzuleiten. Die Impfung mit reinen Kristallen kann von Vorteil sein.

o Lassen Sie die Kristallisation Uiber einen ausreichenden Zeitraum fortschreiten, um die
Ausbeute zu maximieren.

e Sammeln Sie die Kristalle durch Filtration.

e Waschen Sie die gesammelten Kristalle mit einer kalten Mischung aus IPA/Wasser, um
anhaftende Verunreinigungen zu entfernen.

o Trocknen Sie die Kristalle unter Vakuum, um das hochreine Kupplungsprodukt H mit einem
diastereomeren Verhaltnis von >99.8:0.2 zu erhalten.[7]

Finale Aufreinigung von Verubecestat

e Nach der Bildung des Tosylatsalzes J wird die freie Base durch Behandlung mit einer Base
wie Kaliumcarbonat erzeugt.[5]

» Die endgultige Aufreinigung von Verubecestat wird durch Kristallisation aus einem
geeigneten Losungsmittelsystem erreicht, um das Endprodukt mit hoher Reinheit zu liefern.
Die genauen Losungsmittel fur die finale Kristallisation sind in der zitierten Literatur nicht
detailliert beschrieben, aber typische pharmazeutische Kristallisationen verwenden gangige
organische Lésungsmittel oder deren Mischungen mit Wasser.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.researchgate.net/publication/323405887_A_Next_Generation_Synthesis_of_BACE1_Inhibitor_Verubecestat_MK-8931
https://pubmed.ncbi.nlm.nih.gov/27934506/
https://pubmed.ncbi.nlm.nih.gov/27934506/
https://newdrugapprovals.org/2015/07/22/verubecestat-mk-8931/
https://pubmed.ncbi.nlm.nih.gov/29481097/
https://pubmed.ncbi.nlm.nih.gov/29481097/
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1609519
https://pubs.acs.org/doi/10.1021/acs.orglett.8b00259
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1589891
https://www.benchchem.com/product/b560084#verubecestat-synthesis-and-purification-protocols
https://www.benchchem.com/product/b560084#verubecestat-synthesis-and-purification-protocols
https://www.benchchem.com/product/b560084#verubecestat-synthesis-and-purification-protocols
https://www.benchchem.com/product/b560084#verubecestat-synthesis-and-purification-protocols
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560084?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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